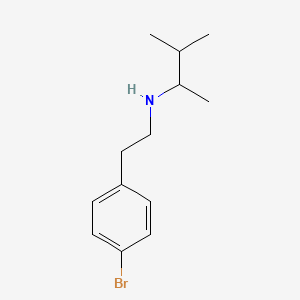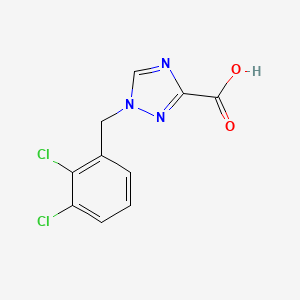 2-(4-Bromofenil)etilamina CAS No. 1870319-72-4"
>
2-(4-Bromofenil)etilamina CAS No. 1870319-72-4"
>
2-(4-Bromofenil)etilamina
Descripción general
Descripción
“2-(4-Bromophenyl)ethylamine” is a chemical compound with the CAS Number: 1803593-70-5 . It is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Synthesis Analysis
This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis
The IUPAC Name of the compound is 2-(4-bromophenyl)-3-methylbutan-2-amine hydrochloride . The InChI Code is 1S/C11H16BrN.ClH/c1-8(2)11(3,13)9-4-6-10(12)7-5-9;/h4-8H,13H2,1-3H3;1H .Chemical Reactions Analysis
The compound is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.62 . It is stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
Estándares de Referencia Farmacéutica
Este compuesto se utiliza como estándar de referencia en las pruebas farmacéuticas para garantizar la precisión y la coherencia de los métodos analíticos utilizados en la determinación de sustancias farmacológicas .
Investigación de Agentes Antimicrobianos
Los derivados de este compuesto se han estudiado por su potencial como agentes antimicrobianos. Las investigaciones indican que ciertos derivados exhiben una actividad prometedora contra especies bacterianas y fúngicas .
Desarrollo de Agentes Antiproliferativos
Los derivados del compuesto también se están explorando por sus propiedades antiproliferativas, particularmente contra líneas celulares cancerosas como el adenocarcinoma de mama humano (MCF7), lo que podría conducir al desarrollo de nuevos fármacos contra el cáncer .
Estudios de Acoplamiento Molecular
Se han realizado estudios de acoplamiento molecular de los derivados del compuesto para comprender sus modos de unión con varios receptores. Esto es crucial para el diseño racional de fármacos y el desarrollo de agentes farmacéuticos más efectivos .
Safety and Hazards
Mecanismo De Acción
Target of Action
Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific targets of a compound depend on its chemical structure and properties .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, inhibiting its function, or modulating its activity .
Biochemical Pathways
Compounds can affect various biochemical pathways in the body. For example, they might inhibit an enzyme in a metabolic pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors such as the compound’s solubility, stability, and molecular size can influence its pharmacokinetics .
Result of Action
The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. This could range from changes at the molecular and cellular level to physiological effects at the level of the whole organism .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its pharmacokinetics .
Análisis Bioquímico
Biochemical Properties
2-(4-Bromophenyl)ethylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide . These interactions suggest that 2-(4-Bromophenyl)ethylamine may act as a modulator of enzyme activity, potentially inhibiting or activating specific biochemical pathways.
Cellular Effects
The effects of 2-(4-Bromophenyl)ethylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of alkyl arylamino sulfides when combined with elemental sulfur and various halides . These effects highlight the compound’s potential to alter cellular behavior and metabolic activities.
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)ethylamine exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. The compound’s ability to interact with enzymes involved in the synthesis of pyrazinoisoquinoline derivatives suggests a mechanism of action that involves enzyme modulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromophenyl)ethylamine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its biochemical and cellular effects
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)ethylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it could potentially cause toxic or adverse effects. Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in biochemical research .
Metabolic Pathways
2-(4-Bromophenyl)ethylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the synthesis of pyrazinoisoquinoline derivatives indicates its involvement in complex biochemical reactions . These interactions highlight the compound’s potential to modulate metabolic pathways and impact overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)ethylamine within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins, affecting its localization and accumulation. Understanding these interactions is essential for determining the compound’s bioavailability and efficacy in biochemical research .
Subcellular Localization
2-(4-Bromophenyl)ethylamine’s subcellular localization plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence the compound’s ability to interact with biomolecules and modulate cellular processes .
Propiedades
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-10(2)11(3)15-9-8-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAWXLRXWRZSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484974.png)
![3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484975.png)
![3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1484976.png)
![(2E)-3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484977.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B1484979.png)

![4-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1484981.png)
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride](/img/structure/B1484982.png)

![3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484985.png)
![(2E)-3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484987.png)
![4-[4-Azido-2-(trifluoromethyl)benzoyl]morpholine](/img/structure/B1484989.png)
